- Preparation of piperazinyl benzothiazoles as HDL increasing agents, Japan, , ,
Cas no 928025-61-0 (tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate)
928025-61-0 structure
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Properties
Names and Identifiers
-
- (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate
- (R)-1-Boc-3-isobutyl-piperazine
- 1-Piperazinecarboxylic acid, 3-(2-methylpropyl)-, 1,1-dimethylethyl ester, (3R)-
- (R)-1-BOC-3-ISOBUTYLPIPERAZINE
- tert-butyl (R)-3-isobutylpiperazine-1-carboxylate
- tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate
- FCH3593465
- VP70051
- AB42222
- AX8042178
- A26044
- 1-Piperazinecarboxylicacid, 3-(2-methylpro
- 1,1-Dimethylethyl (3R)-3-(2-methylpropyl)-1-piperazinecarboxylate (ACI)
- tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
- AKOS005258456
- CS-B0418
- (R)-tert-butyl3-isobutylpiperazine-1-carboxylate
- DTXSID70647562
- DB-002985
- AKOS016002947
- 1-Piperazinecarboxylicacid,3-(2-methylpropyl)-,1,1-dimethylethyl ester,(3R)-
- MFCD07772109
- CS-13147
- 928025-61-0
- SCHEMBL10219116
- +Expand
-
- MFCD11101232
- LSZJZDBPJNYEIE-LLVKDONJSA-N
- 1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
- C(N1CCN[C@H](CC(C)C)C1)(=O)OC(C)(C)C
Computed Properties
- 242.199428g/mol
- 0
- 2.2
- 1
- 3
- 4
- 242.199428g/mol
- 242.199428g/mol
- 41.6Ų
- 17
- 259
- 0
- 1
- 0
- 0
- 0
- 1
Experimental Properties
- 2.50810
- 41.57000
- 1.458
- 315.5°C at 760 mmHg
- 144.6°C
- 0.962
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Price
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; 17 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Preparation of benzothiazole derivatives and other heterocyclic compounds as PPAR agonists, World Intellectual Property Organization, , ,
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Raw materials
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Preparation Products
tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate Related Literature
-
1. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem., 2017,15, 2174-2184
-
2. Front cover
-
3. Back cover
-
G. C. Viscomi,M. Campana,M. Barbanti,F. Grepioni,M. Polito,D. Confortini,G. Rosini,P. Righi,V. Cannata,D. Braga CrystEngComm, 2008,10, 1074-1081
-
Jie Xin,Heng Zhang Dalton Trans., 2015,44, 19777-19781
-
Farzam Zoueshtiagh,Michael Baudoin,David Guerrin Soft Matter, 2014,10, 9403-9412
-
Julien Frey,Basile F. E. Curchod,Rosario Scopelliti,Ivano Tavernelli,Ursula Rothlisberger,Mohammad K. Nazeeruddin,Etienne Baranoff Dalton Trans., 2014,43, 5667-5679
-
Kensaku Hirose RSC Adv., 2016,6, 41011-41014
928025-61-0 (tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate) Related Products
- 120737-78-2(tert-Butyl 2-methylpiperazine-1-carboxylate)
- 184637-48-7(1-Boc-3-Aminopiperidine)
- 188111-79-7((R)-1-Boc-3-Aminopiperidine)
- 370069-31-1(2-(Aminomethyl)-1-Boc-piperidine)
- 392331-89-4(1-N-Boc-3-methylamino-piperidine)
- 120737-59-9(tert-Butyl 3-methylpiperazine-1-carboxylate)
- 177911-87-4(1-Boc-2-(Aminomethyl)pyrrolidine)
- 3303-84-2(N-tert-Butoxycarbonyl-beta-alanine)
- 1913-12-8(Boc-Asp(OtBu)-OH.DCHA)
- 6404-26-8(N-Boc-N'-acetyl-L-lysine)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:928025-61-0)tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
99%
5g
488.0